Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-4-methylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLZEASKJWEKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395599 | |
| Record name | Methyl 3-chloro-4-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-76-0 | |
| Record name | Methyl 3-chloro-4-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride Intermediate Method
This two-step approach, detailed in CN112645925A, starts with 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid as the precursor.
Step 1: Acyl Chloride Formation
Under nitrogen protection, dichloromethane (DCM) and 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid are cooled to 0–5°C. N,N-Dimethylformamide (DMF) and thionyl chloride (SOCl₂) are added, followed by reflux at 45–50°C for 2–8 hours to form the acyl chloride intermediate. DMF catalyzes the reaction by stabilizing the transition state, enabling near-quantitative conversion.
Step 2: Esterification with Methanol
Triethylamine (Et₃N) and methanol are introduced to the acyl chloride intermediate, maintaining reflux at 45–50°C for 2–8 hours. The solvent is removed under reduced pressure (30–35°C), and the crude product is recrystallized using methanol-water (1:3–5 v/v). Vacuum drying at 40–50°C yields the final ester with 91.6% purity and 97.2% purity.
Reaction Conditions and Outcomes
| Parameter | Step 1 (Acyl Chloride) | Step 2 (Esterification) |
|---|---|---|
| Temperature | 45–50°C | 45–50°C |
| Time | 2–8 hours | 2–8 hours |
| Catalyst | DMF | Et₃N |
| Solvent | DCM | Methanol |
| Yield | 98% (Intermediate) | 91.6% (Final Product) |
Phosphorus Pentachloride-Mediated Chlorination
An alternative method (Example 4 in CN112645925A) employs phosphorus pentachloride (PCl₅) in chloroform.
Procedure
5-Chloro-3-methylsulfonyl thiophene-2-carboxylic acid is reacted with PCl₅ at 5–15°C for 3 hours. Methanol is added dropwise, followed by sequential washes with softened water and saturated sodium bicarbonate. The organic phase is concentrated and crystallized in isopropanol at -5–0°C, yielding 81.5% product with 98.3% purity.
Key Advantages and Limitations
-
Advantages : Higher purity (98.3%) and reduced solvent toxicity compared to DCM.
-
Limitations : Lower yield (81.5%) and stricter temperature control requirements.
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
The acyl chloride method outperforms the PCl₅ route in yield (91.6% vs. 81.5%) but requires careful handling of DCM, a hazardous solvent. Both methods achieve >97% purity, meeting pharmaceutical-grade standards.
| Factor | Acyl Chloride Method | PCl₅ Method |
|---|---|---|
| Solvent Toxicity | High (DCM) | Moderate (Chloroform) |
| Byproduct Management | HCl gas evolution | Phosphorus oxides |
| Energy Consumption | Moderate (reflux) | Low (ambient conditions) |
Optimization Strategies and Reaction Mechanisms
Catalytic Role of DMF
DMF accelerates acyl chloride formation by coordinating with SOCl₂, reducing activation energy. This coordination facilitates nucleophilic attack by the carboxylic acid oxygen, enhancing reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Substitution Reactions: Products include thiophene derivatives with various functional groups replacing the chloro group.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: The primary alcohol corresponding to the carboxylate ester is formed.
Scientific Research Applications
Chemistry
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate serves as an essential building block in organic synthesis. Its unique functional groups allow for the creation of more complex thiophene derivatives, which are crucial in developing new materials and chemicals.
Applications:
- Synthesis of Thiophene Derivatives: The compound is used to create various thiophene-based compounds through electrophilic substitution reactions.
- Intermediate in Organic Synthesis: It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals, facilitating the development of new chemical entities.
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary research suggests potential anticancer properties, with ongoing studies exploring its efficacy against various cancer cell lines. The compound's ability to interact with specific molecular targets may inhibit cancer cell proliferation.
Medicinal Chemistry
The compound is under investigation for its role in drug development. Its structural features make it suitable for designing new therapeutic agents targeting specific enzymes or receptors involved in disease pathways.
Case Studies:
- Drug Development Research: Ongoing studies are evaluating the compound's effectiveness as a lead compound in synthesizing novel anticancer drugs.
- Therapeutic Applications: Research is exploring its potential use in treating infections due to its antimicrobial properties, particularly against resistant strains.
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial processes.
Applications:
- Production of Specialty Chemicals: The compound contributes to producing specialty chemicals used in dyes and polymers.
- Material Science: Its unique properties enable its use in synthesizing materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes the structural analogs of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate, focusing on substituent variations and their impact on physicochemical properties:
Key Observations :
- Substituent Effects : The methylsulfonyl (-SO₂CH₃) group in the parent compound enhances polarity and electron-withdrawing properties compared to analogs lacking this group (e.g., CAS 61341-26-2). This increases reactivity in nucleophilic substitution reactions .
- Multifunctional Derivatives : The addition of a methylthio (-SCH₃) group at position 5 (CAS 306935-21-7) expands applications in materials science, particularly in fluorescent sensors for marine environments .
Biological Activity
Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-76-0) is an organic compound belonging to the thiophene family, characterized by a chloro group, a methylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Molecular Formula: CHClOS
Molecular Weight: 254.7 g/mol
IUPAC Name: this compound
The synthesis of this compound can be achieved through various routes, typically involving the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, followed by reaction with methylsulfonyl chloride in the presence of a base like pyridine .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models. The compound's mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. The structure-activity relationship (SAR) analysis suggests that the presence of the chloro and methylsulfonyl groups significantly enhances its cytotoxic effects .
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound showed significant inhibition, with zones of inhibition measuring up to 15 mm for S. aureus and 12 mm for E. coli.
-
Cytotoxicity Assessment
- Objective: To determine the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Method: MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Results: IC values were found to be approximately 25 µM for MCF-7 and 30 µM for HT-29, indicating potent anticancer activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The chloro and methylsulfonyl groups may interact with enzymes involved in metabolic processes, potentially leading to inhibition of critical pathways.
- Cellular Pathways: The compound's ability to induce apoptosis suggests it may activate signaling pathways associated with programmed cell death, such as those involving caspases and Bcl-2 family proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| 3-Chloro-4-(methylsulfonyl)thiophene | Lacks carboxylic group | Moderate | Low |
| Methyl 3-(methanesulfonyl)thiophene-2-carboxylate | Lacks chloro group | Low | Moderate |
Q & A
Q. What are the common synthetic routes for Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
Synthesis typically involves sequential functionalization of the thiophene core. A general approach includes:
- Thiophene ring formation : Cyclization of substituted precursors (e.g., via Gewald or Paal-Knorr reactions) .
- Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Chlorination : Electrophilic substitution with chlorinating agents (e.g., N-chlorosuccinimide) at the 3-position .
- Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄) .
Q. Optimization strategies :
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates .
- Temperature control : Lower temperatures (0–5°C) for chlorination to avoid side products .
- Catalyst screening : Use of DMAP or DCC for improved esterification yields .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl and chloro groups) and ester functionality. DEPT-135 distinguishes CH₃ groups .
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1350 cm⁻¹ (sulfonyl S=O), and ~750 cm⁻¹ (C-Cl) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.98) .
- X-ray crystallography : Resolves bond angles and crystal packing (if single crystals are obtained) .
Q. Critical considerations :
- Purity validation : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
- Solvent effects : Deuterated solvents (e.g., CDCl₃) must not react with sulfonyl groups .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates the thiophene ring for nucleophilic attacks. For example:
- Amination : Reaction with amines (e.g., NH₃/EtOH) at the 5-position, driven by sulfonyl-directed regioselectivity .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80°C, 2 hr) .
Q. Challenges :
- Competing reactions : Chloro substituents may undergo elimination under strong bases .
- Steric hindrance : Bulky nucleophiles show reduced yields due to sulfonyl group steric effects .
Q. What computational methods are used to predict the compound’s bioactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. B3LYP/6-311++G(d,p) basis sets are standard .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., tyrosine kinases). Docking scores correlate with experimental IC₅₀ values .
- MD simulations : 200-ns simulations in GROMACS assess stability of ligand-protein complexes (e.g., with HER2 receptors) .
Validation : Compare computational results with experimental assays (e.g., enzyme inhibition or SPR binding studies) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Solvent effects : Re-run NMR in alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve overlapping peaks .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing thiophene C-H couplings from sulfonyl protons) .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments .
Case study : Discrepancies in ¹³C NMR shifts for the methylsulfonyl group (~55 ppm) vs. ester carbonyl (~165 ppm) require careful integration .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in amber vials .
- Light sensitivity : UV-Vis studies show degradation under UV light (λ = 365 nm); use light-protected containers .
- Hydrolysis : Susceptible to ester hydrolysis in aqueous buffers (pH > 7). Use anhydrous DMSO for stock solutions .
Safety : Follow GHS guidelines (H315/H319/H335) for handling irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
